molecular formula C15H15NO2 B8461024 N-Hydroxy-N,3-diphenylpropanamide CAS No. 65690-71-3

N-Hydroxy-N,3-diphenylpropanamide

Cat. No.: B8461024
CAS No.: 65690-71-3
M. Wt: 241.28 g/mol
InChI Key: BGZHXLJBISMYPE-UHFFFAOYSA-N
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Description

N-Hydroxy-N,3-diphenylpropanamide is a hydroxamic acid derivative characterized by a propanamide backbone substituted with a hydroxy group on the nitrogen atom and two phenyl groups at the nitrogen and C3 positions. Hydroxamic acids are known for their diverse biological activities, including enzyme inhibition (e.g., histone deacetylases) and antibacterial effects .

Properties

CAS No.

65690-71-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-hydroxy-N,3-diphenylpropanamide

InChI

InChI=1S/C15H15NO2/c17-15(12-11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-10,18H,11-12H2

InChI Key

BGZHXLJBISMYPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Hydroxy group on nitrogen, enabling metal chelation and hydrogen bonding.
  • N-Phenyl and C3-phenyl groups , contributing to lipophilicity and steric effects.

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (N, C3) Molecular Weight (g/mol) Key Properties/Activities Reference
N-Hydroxy-N,3-diphenylpropanamide OH, Ph 243.28 (calculated) Inferred: Potential HDAC inhibition -
N-Methyl-N,3-diphenylpropanamide CH₃, Ph 239.32 Lipophilic; used in synthetic routes
2-Cyano-N-ethyl-N,3-diphenylpropanamide CN, C₂H₅, Ph 279.35 Intermediate in heterocyclic synthesis
(2R)-N,3-Diphenyl-2-sulfanylpropanamide SH, Ph 257.35 Chiral center; thiol reactivity
3-Oxo-N,3-diphenylpropanamide O, Ph 239.27 Cytotoxic against cancer cell lines
2-Amino-N,3-diphenylpropanamide hydrochloride NH₂, Ph 315.29 Pharmaceutical intermediate

Physicochemical Properties

  • Solubility : Hydroxamic acids (e.g., N-hydroxy derivatives) generally exhibit moderate water solubility due to hydrogen bonding, whereas N-methyl or N-ethyl analogs are more lipophilic .
  • Stereochemistry : Chiral derivatives like (2R)-N,3-diphenyl-2-sulfanylpropanamide show stereospecific interactions in biological systems .

Data Tables

Table 1: Physicochemical Comparison

Property This compound 3-Oxo-N,3-diphenylpropanamide N-Methyl-N,3-diphenylpropanamide
Molecular Weight (g/mol) 243.28 239.27 239.32
Solubility (Water) Moderate Low Insoluble
Key Functional Group Hydroxamic acid α,β-Unsaturated ketone Amide

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